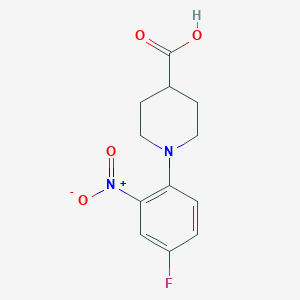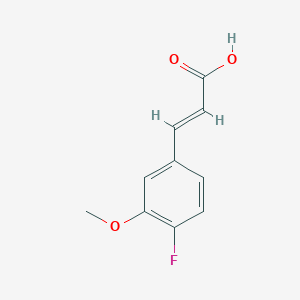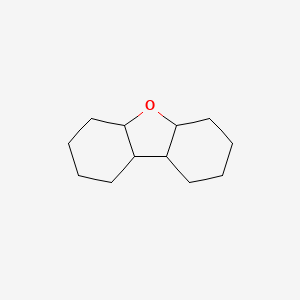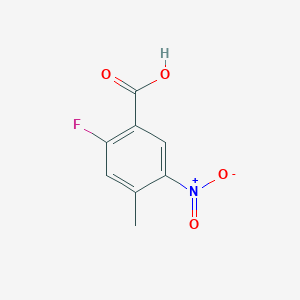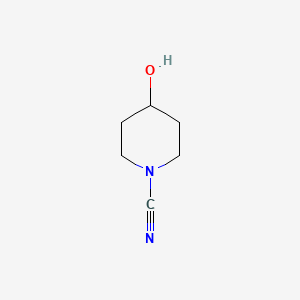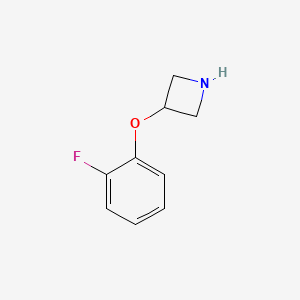
3-(2-Fluorophenoxy)azetidine
Overview
Description
The compound "3-(2-Fluorophenoxy)azetidine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated azetidines and their potential applications in medicinal chemistry. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and biological properties. For instance, the synthesis of 3-fluoroazetidinecarboxylic acids has been explored due to their stability against aldol cleavage and potential to inhibit pancreatic cancer cell growth .
Synthesis Analysis
The synthesis of fluorinated azetidines involves several steps, including bromofluorination, reduction, ring closure, and protective group manipulation. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid starts with the bromofluorination of a precursor amine, followed by reduction, ring closure, and deprotection to yield the fluorinated azetidine . Similarly, fluorocyclization strategies have been employed to create 3-functionalized oxetanes and azetidines, marking the first example of using this strategy for four-membered heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated azetidines is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability of the compound and affect its interaction with biological targets. For instance, the presence of a fluorine atom in the 3-position of azetidine can prevent the reverse aldol opening that makes amides of 3-hydroxyazetidinecarboxylic acids unstable .
Chemical Reactions Analysis
Fluorinated azetidines can participate in various chemical reactions, particularly as intermediates in the synthesis of peptide scaffolds and iminosugars. The 3-fluoroazetidine moiety can be incorporated into peptides, potentially altering their biological activity. For example, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, has been shown to inhibit the growth of pancreatic cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated azetidines are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capabilities. These properties are crucial for the compound's potential as a medicinal agent, as they can influence its pharmacokinetics and pharmacodynamics. For example, the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides, which include fluorinated moieties, has been explored for their antiviral activity against HIV .
Scientific Research Applications
Synthetic Methodologies and Drug Discovery Azetidines, including 3-(2-fluorophenoxy)azetidine derivatives, serve as valuable motifs in exploring underexplored chemical spaces for drug discovery. The synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions highlights the potential of azetidine derivatives in drug-like compound derivatization. This method allows for the incorporation of complex phenols and the modification of azetidine nitrogen and aromatic groups, which are crucial for developing pharmacologically active molecules (C. Denis et al., 2018).
Antioxidant Potential The antioxidant properties of novel Schiff bases and azetidines derived from phenyl urea derivatives have been studied, showing that specific azetidine derivatives display moderate to significant effects compared to ascorbic acid. This research supports the medicinal and chemical importance of azetidines in synthesizing potent bulk chemicals and therapeutic agents (Veera Raghavulu Nagavolu et al., 2017).
Fluorocyclization in Heterocycle Synthesis The application of fluorocyclization to synthesize 3-functionalized oxetanes and azetidines marks a novel approach in constructing four-membered heterocycles. This method underscores the role of azetidines in expanding synthetic methodologies for accessing structurally diverse heterocycles, which are essential in drug development and other areas of chemical research (Xinyu Zhang et al., 2021).
Fluorescence Microscopy and Imaging Incorporating azetidine rings into fluorophores, such as those in the Janelia Fluor series, significantly enhances brightness and photostability. This discovery has implications for the development of advanced imaging techniques in biological research, where fine-tuning fluorophore properties is critical for cellular, tissue, and in vivo studies (J. Grimm et al., 2017).
Photostability and Fluorescent Labeling The introduction of azetidine-containing scaffolds into COUPY dyes has led to an improvement in photostability without significantly altering fluorescent quantum yields in aqueous media. This finding is instrumental in designing novel fluorophores for far-red/NIR imaging, contributing to our understanding of cellular processes through high-resolution microscopy (Albert Gandioso et al., 2018).
Biochemical Analysis
Biochemical Properties
3-(2-Fluorophenoxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The compound’s fluorophenoxy group enhances its binding affinity to these enzymes, leading to potential modulation of their activity. Additionally, this compound has been shown to interact with certain protein kinases, affecting phosphorylation processes and signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation by interfering with the cell cycle . This compound also impacts cell signaling pathways, particularly the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . The compound can act as an enzyme inhibitor, blocking the active site and preventing substrate binding . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions result in downstream effects on gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Its activity can diminish over time due to gradual breakdown or interaction with other compounds in the experimental setup . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzymes and pathways . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage . Threshold effects have also been noted, where a certain dosage is required to achieve significant biochemical and cellular changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic flux of this compound can influence the levels of these metabolites, affecting overall cellular metabolism . Additionally, the compound interacts with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in target tissues . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size . The compound’s localization within cells can affect its activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications or targeting signals . The localization of this compound within these compartments can influence its biochemical interactions and overall cellular effects .
properties
IUPAC Name |
3-(2-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFEMLBDNVRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604058 | |
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918831-13-7 | |
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










